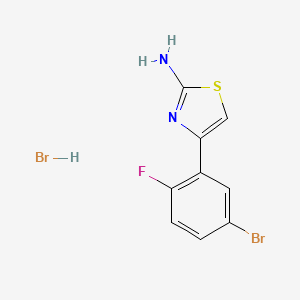

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has a bromo-fluoro substituted phenyl ring, which makes it a unique compound with specific properties.

Scientific Research Applications

Chemical Synthesis and Molecular Properties

Research on thiazole derivatives, including compounds similar to the requested chemical, often focuses on their synthesis, chemical properties, and potential applications in medicinal chemistry. For instance, studies on the synthesis of thiazole and thiadiazole derivatives highlight their antimicrobial activities and potential as scaffolds for drug development due to their unique structural features and biological activities (El-Emam et al., 2020). These compounds' synthesis involves various chemical reactions, showcasing their chemical versatility and potential for creating novel materials with specific properties.

Photophysical Properties and Applications

Some thiazole derivatives exhibit unique photophysical properties, making them suitable for applications such as fluorescent probes and sensors. For example, a study on a highly water-soluble fluorescent and colorimetric pH probe based on benzothiazole derivatives demonstrates the utility of these compounds in monitoring pH changes in biological and chemical systems (Diana et al., 2020). These applications are particularly relevant in fields such as environmental monitoring, biomedical imaging, and diagnostics.

Material Science and Nanotechnology

Thiazole derivatives are also explored for their potential in material science and nanotechnology. Their ability to form specific molecular structures and interactions can lead to the development of novel materials with desirable properties. For instance, the study of hydrogen-bonded helices in 2-aminothiazole derivatives reveals how small achiral molecules can generate chiral crystals, which is significant for developing materials with specific optical properties (Hu & Cao, 2011).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition properties, demonstrating their application in protecting metals from corrosion. This application is crucial in industries such as construction, automotive, and marine engineering, where material longevity and durability are of paramount importance. A study on the inhibition performances of thiazole derivatives against the corrosion of iron underscores the potential of these compounds in corrosion protection technologies (Kaya et al., 2016).

properties

IUPAC Name |

4-(5-bromo-2-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2S.BrH/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVDYMPBQYFMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CSC(=N2)N)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)